REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:14])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([O:11]CC)=[O:10].[OH-].[Na+]>C(O)C>[CH3:1][CH:2]([CH3:14])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCCCCCC(=O)OCC)C
|
Name
|
|
Quantity
|
72 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
72 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
CUSTOM
|
Details
|
at 60° C.
|
Type
|
CUSTOM
|
Details
|
for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
CUSTOM
|
Details
|
ethanol was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
2M NaOH (30 ml) and water (30 ml) were added to the solution
|
Type
|
WASH
|
Details
|
the solution was washed with tert-butyl methyl ether (100 ml)
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with tert-butyl methyl ether (100 ml) once again
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with heptane (150 ml)
|
Type
|
WASH
|
Details
|
The combined heptane layer was washed with water (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated brine (100 ml), dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCCCCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:14])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([O:11]CC)=[O:10].[OH-].[Na+]>C(O)C>[CH3:1][CH:2]([CH3:14])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CCCCCCC(=O)OCC)C
|
Name
|
|
Quantity
|
72 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
72 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
CUSTOM
|
Details
|
at 60° C.
|
Type
|
CUSTOM
|
Details
|
for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
|
Type
|
CUSTOM
|
Details
|
ethanol was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
2M NaOH (30 ml) and water (30 ml) were added to the solution
|
Type
|
WASH
|
Details
|
the solution was washed with tert-butyl methyl ether (100 ml)
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with tert-butyl methyl ether (100 ml) once again
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with heptane (150 ml)
|
Type
|
WASH
|
Details
|
The combined heptane layer was washed with water (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated brine (100 ml), dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCCCCCC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |